molecular formula C2H3Cl2N B14620869 2,2-Dichloroaziridine CAS No. 57629-76-2

2,2-Dichloroaziridine

Katalognummer: B14620869
CAS-Nummer: 57629-76-2
Molekulargewicht: 111.95 g/mol
InChI-Schlüssel: JMUSVIKQIVQSPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloroaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms. The presence of two chlorine atoms at the 2-position makes this compound a unique and reactive molecule. Aziridines are known for their strained ring structure, which imparts significant reactivity, making them valuable intermediates in organic synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloroaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Acetic acid as the solvent.

    Bromination: Aqueous acetic acid and acetic anhydride.

Major Products

    Nitration: o- and p-nitrophenyl derivatives.

    Bromination: 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine and related compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,2-Dichloroaziridine involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

2,2-Dichloroaziridine can be compared to other aziridines, such as 1,3-diaryl-2,2-dichloroaziridine and 1,3-diaryl-2,2-dihaloaziridines . These compounds share similar reactivity due to the aziridine ring but differ in their substituents, which can influence their chemical behavior and applications. The presence of different substituents can lead to variations in reactivity, making each compound unique in its own right.

Conclusion

This compound is a highly reactive and valuable compound in organic synthesis, medicinal chemistry, and material science. Its unique structure and reactivity make it a versatile intermediate for various chemical reactions and applications.

Eigenschaften

CAS-Nummer

57629-76-2

Molekularformel

C2H3Cl2N

Molekulargewicht

111.95 g/mol

IUPAC-Name

2,2-dichloroaziridine

InChI

InChI=1S/C2H3Cl2N/c3-2(4)1-5-2/h5H,1H2

InChI-Schlüssel

JMUSVIKQIVQSPX-UHFFFAOYSA-N

Kanonische SMILES

C1C(N1)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.